Significantly Enhanced Lipophilicity (LogP) Compared to the Primary Amine Analog
The N-ethyl substitution on (3,4-Dichloro-phenyl)-ethyl-amine results in a substantial increase in lipophilicity compared to its primary amine counterpart, 3,4-dichloroaniline. The target compound exhibits an XLogP3 value of 3.7 [1], whereas 3,4-dichloroaniline has an XLogP3 value of 2.7 [2]. This difference of 1.0 log unit is significant and indicates that the target compound is more than 10 times more lipophilic, which can profoundly influence its distribution in biological systems and its solubility in organic solvents.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 3,4-Dichloroaniline (XLogP3 = 2.7) |
| Quantified Difference | ΔXLogP3 = +1.0 (indicating >10x higher lipophilicity) |
| Conditions | Computed value using XLogP3 algorithm (PubChem release 2024-2025) |
Why This Matters
This quantifiable difference in lipophilicity is critical for applications requiring specific membrane permeability, such as in central nervous system drug design or in the selection of organic synthesis solvents where differential partitioning is required.
- [1] PubChem. (2026). Computed Properties for CID 13803019, (3,4-Dichloro-phenyl)-ethyl-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 7257, 3,4-Dichloroaniline. National Center for Biotechnology Information. View Source
